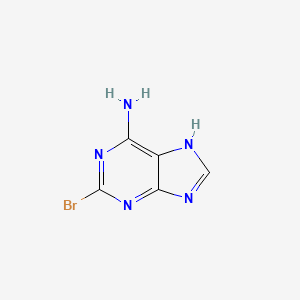

2-溴-9H-嘌呤-6-胺

描述

2-Bromo-9H-purin-6-amine is a brominated purine derivative that serves as a versatile intermediate in the synthesis of various nucleoside analogues and ligands. The presence of the bromine atom at the 6th position on the purine ring makes it a reactive site for nucleophilic aromatic substitution (S_NAr) reactions, which can be exploited to introduce various functional groups, thereby creating a diverse array of compounds with potential biological activity .

Synthesis Analysis

The synthesis of 2-Bromo-9H-purin-6-amine derivatives has been explored in several studies. For instance, the 2-amine-9H-purine scaffold was developed into a potent ligand for the bromodomain of human BRD9 through iterative structure-based design . Another study reported the synthesis of 6-bromopurine nucleosides, including the guanosine derivative N(2)-2',3',5'-tetraacetyl-6-bromopurine ribonucleoside, which was synthesized for the first time. These brominated nucleosides were found to undergo facile S_NAr reactions with various nucleophiles, leading to high yields of substitution products . Additionally, N-Methoxy-9-methyl-9H-purin-6-amines with different 2-substituents were synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement, demonstrating the versatility of the purine scaffold in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 2-Bromo-9H-purin-6-amine and its derivatives is characterized by the purine ring system, which can exhibit tautomerism. Variations in the amino/imino tautomer ratio among compounds with different 2-substituents have been observed, and these tautomers can be identified using NMR methods . The induced-fit pocket plasticity of the BRD9 bromodomain upon binding to the 2-amine-9H-purine ligand also highlights the significance of the molecular structure in protein-ligand interactions .

Chemical Reactions Analysis

The chemical reactivity of 2-Bromo-9H-purin-6-amine is primarily centered around the bromine atom, which is susceptible to nucleophilic attack. The S_NAr reactions with 6-bromopurine nucleosides have been shown to proceed with high selectivity and yield, even with weakly nucleophilic aromatic amines. These reactions occur at the C6 position without affecting the acetyl-protected ribose, allowing for the synthesis of C6-arylamine derivatives of adenosine and 2'-deoxyadenosine . Furthermore, the treatment of N-methoxy-9-methyl-9H-purin-6-amines with benzyl bromide resulted in N-7- and N6-benzylated compounds, with the former being the major products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-9H-purin-6-amine derivatives are influenced by the substituents on the purine ring. The presence of strongly electronegative substituents at the C-2 position can significantly reduce the reactivity of the compound under certain reaction conditions . The binding of the 2-amine-9H-purine ligand to the BRD9 bromodomain does not exhibit cytotoxic effects in HEK293 cells, indicating a favorable safety profile for this class of compounds . Additionally, the ligand's ability to displace the BRD9 bromodomain from chromatin in bioluminescence proximity assays without affecting the BRD4/histone complex suggests a degree of selectivity in its biological interactions .

科学研究应用

合成和化学性质

N-甲氧基-9-甲基-9H-嘌呤-6-胺的合成:这些化合物,带有2位各种取代基,是从已知的6-氯嘌呤合成的。它们在氨基/亚胺互变异构体比例上显示出显著变化,为2-溴-9H-嘌呤-6-胺在合成化学中的化学行为和潜在应用提供了见解 (Roggen & Gundersen, 2008)。

溴域研究中的结合性质:2-胺基-9H-嘌呤骨架,一个相关结构,已经发展成为人类BRD9溴域的有效纳摩尔配体。这展示了2-溴-9H-嘌呤-6-胺在研究蛋白质-配体相互作用和蛋白质中口袋可塑性方面的用途 (Picaud et al., 2015)。

在有机合成中的应用:它被用于合成9-芳基-9H-嘌呤-6-胺,展示了它在复杂有机结构形成中的作用,这可能对药物设计和材料科学产生影响 (El-bayouki, Nielsen, & Pedersen, 1985)。

生物应用

抗分枝杆菌和抗原虫活性:与2-溴-9H-嘌呤-6-胺密切相关的2-取代N-甲氧基-9-甲基-9H-嘌呤-6-胺显示出潜在的抗分枝杆菌和抗原虫活性。这表明在开发新的抗微生物药物方面可能有应用 (Roggen et al., 2011)。

- 在新抗菌剂的开发中的应用 (Govori, 2017)。

无环核苷和核苷酸类似物的合成:2-溴-9H-嘌呤-6-胺衍生物用于合成无环核苷和核苷酸类似物,在药物化学和抗病毒药物开发中至关重要 (Janeba, Holý, & Masojídková, 2000)。

药理学研究中的抑制剂:它被用于设计和合成新型醛糖还原酶抑制剂,这在治疗糖尿病并发症中可能至关重要 (Zhu et al., 2022)。

体外抗菌评价:正在研究含有嘌呤基团的化合物的抗菌性能,表明在开发新的抗菌药物方面可能有潜在应用 (Govori, 2017)。

属性

IUPAC Name |

2-bromo-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZULIHZICLSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403959 | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-9H-purin-6-amine | |

CAS RN |

28128-25-8 | |

| Record name | 28128-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-sulfoethyl)-1,4-diazepan-1-yl]ethanesulfonic Acid](/img/structure/B1335232.png)

![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)